molecular formula C15H13ClN2O3 B5011167 2-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide

2-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide

Cat. No.: B5011167
M. Wt: 304.73 g/mol
InChI Key: ZDDIBMSBSJZQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide is an organic compound characterized by the presence of a chlorophenyl group and a nitrophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide typically involves the following steps:

    Nitration: The starting material, 2-methylphenylamine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 2-methyl-4-nitrophenylamine.

    Acylation: The nitrated product is then acylated with 2-(4-chlorophenyl)acetyl chloride in the presence of a base such as pyridine or triethylamine to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent like dimethyl sulfoxide (DMSO).

Major Products

    Reduction: 2-(4-chlorophenyl)-N-(2-methyl-4-aminophenyl)acetamide.

    Substitution: Products depend on the nucleophile used, such as 2-(4-methoxyphenyl)-N-(2-methyl-4-nitrophenyl)acetamide if sodium methoxide is used.

Scientific Research Applications

2-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with various biological targets, which can provide insights into its potential therapeutic effects.

Mechanism of Action

The mechanism by which 2-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorophenyl group can engage in hydrophobic interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(2-methylphenyl)acetamide: Lacks the nitro group, which may result in different reactivity and biological activity.

    2-(4-bromophenyl)-N-(2-methyl-4-nitrophenyl)acetamide: Substitution of chlorine with bromine can affect the compound’s electronic properties and reactivity.

Uniqueness

2-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide is unique due to the presence of both a nitro group and a chlorophenyl group, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions, making the compound versatile for various applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-10-8-13(18(20)21)6-7-14(10)17-15(19)9-11-2-4-12(16)5-3-11/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDIBMSBSJZQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.